DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

HMG-CoA reductase stereospecificity competitive inhibition

Sourcing HMG-CoA for stereospecific enzyme studies often requires separate procurement of substrate and inhibitor enantiomers. DL-HMG-CoA sodium salt (CAS 103476-21-7) combines 50% active (3S)-HMG-CoA substrate with 50% competitive-inhibitory (3R)-HMG-CoA in a single racemic reagent. • Built-in competitive inhibitor for HMG-CoA reductase screening campaigns • Authentic product inhibitor for HMG-CoA synthase Ping Pong kinetic mechanism studies • Definitive baseline substrate for HMG-CoA lyase activity assays (100% reference; Mg²⁺ stimulation 2-fold > Mn²⁺) • Specific probe for HMG-lysine chemoproteomic modification mapping-irreplaceable by glutaryl-CoA or other acyl-CoAs

Molecular Formula C27H44N7NaO20P3S
Molecular Weight 934.7 g/mol
CAS No. 103476-21-7
Cat. No. B026773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
CAS103476-21-7
Molecular FormulaC27H44N7NaO20P3S
Molecular Weight934.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na]
InChIInChI=1S/C27H44N7O20P3S.Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);
InChIKeyKMNHIBBYYDCBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-3-Hydroxy-3-methylglutaryl CoA Sodium Salt: Biochemical Identity & Procurement Overview


DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt (DL-HMG-CoA, CAS 103476-21-7) is a racemic mixture of the (3S)- and (3R)-enantiomers of the pivotal mevalonate pathway intermediate HMG-CoA, supplied as the disodium salt hydrate form . Only the (3S)-enantiomer serves as the natural substrate for HMG-CoA reductase (EC 1.1.1.34) and HMG-CoA lyase (EC 4.1.3.4), while the (3R)-enantiomer acts as a competitive inhibitor of HMG-CoA reductase [1]. This compound is a key biochemical reagent used in enzyme kinetics, cholesterol biosynthesis inhibition studies, ketogenesis research, and protein acylation discovery [2].

Why Substituting DL-HMG-CoA Compromises Experimental Reproducibility


Generic substitution fails because HMG-CoA-dependent enzymes exhibit strict stereospecificity for the (3S)-enantiomer [1]; the commercially available DL racemate contains 50% enzymatically active (3S)-HMG-CoA and 50% competitive-inhibitory (3R)-HMG-CoA, making it a functionally distinct reagent from enantiopure preparations [2]. Furthermore, alternative acyl-CoA species such as glutaryl-CoA or acetyl-CoA cannot recapitulate the non-enzymatic protein acylation chemistry unique to HMG-CoA [3], nor do they participate in the same product-inhibition patterns observed in HMG-CoA synthase kinetic mechanisms [4]. Even different salt forms (disodium vs. trisodium) alter the effective molar mass, directly affecting calculated Km and Vmax values .

Quantitative Comparator Evidence for DL-HMG-CoA Sodium Salt Procurement


Stereochemical Duality: Built-In Competitive Inhibitor for HMG-CoA Reductase

The DL racemic mixture provides a unique experimental advantage: the (3S)-enantiomer is the active substrate for HMG-CoA reductase (apparent Km ~7.6 µM for insect enzyme; Km range 0.05–0.3 mM for DL-HMG-CoA across species), while the co-present (3R)-enantiomer acts as a partially competitive inhibitor with inhibitory potency approximating the Km for the active enantiomer [1][2]. In contrast, enantiopure (3S)-HMG-CoA preparations (Km ~0.078 mM for mammalian reductase) contain no intrinsic inhibitor, requiring separate inhibitor additions for competition studies [3]. This built-in inhibitor property of the DL form has been exploited to validate that Ki values of external competitive inhibitors are equivalent whether determined with pure (3S)-HMG-CoA or the racemic 3RS mixture [2].

HMG-CoA reductase stereospecificity competitive inhibition

Salt Form Identity: Impact on Molar Calculations

The Sigma-Aldrich product (H6132) is supplied as the disodium salt hydrate with molecular weight 955.62 g/mol (anhydrous basis) and purity ≥90% by HPLC . In contrast, the Santa Cruz Biotechnology product (sc-214929) is supplied as the trisodium salt with molecular weight 977.62 g/mol and purity ≥95% . This 22.0 g/mol difference (2.3%) in formula weight directly impacts the calculation of molar concentrations: a 5 mg quantity of Sigma disodium salt yields ~5.23 µmol, whereas the same mass of Santa Cruz trisodium salt yields ~5.11 µmol, a 2.4% discrepancy. Both forms exhibit comparable aqueous solubility (~50 mg/mL) .

salt form molecular weight molarity calculation

HMG-CoA Lyase Substrate Kinetics: Native vs. Dithioester Analog

For researchers studying HMG-CoA lyase (EC 4.1.3.4) catalytic mechanism, the native substrate DL-HMG-CoA provides a defined reference kinetic profile against which alternative substrates can be benchmarked. The dithioester analog HMG[=S]CoA binds to avian HMG-CoA lyase with a Km of 13 µM and undergoes cleavage at a maximal rate only 20% of that observed with DL-HMG-CoA [1]. Additionally, the divalent cation activation profile differs substantially: Mg2+ produces a 2-fold higher stimulation of HMG-CoA cleavage than Mn2+, whereas HMG[=S]CoA cleavage is stimulated nearly 7-fold higher by Mn2+ than by Mg2+ [1].

HMG-CoA lyase substrate kinetics dithioester analog

Differential Protein Acylation: HMG-CoA vs. Glutaryl-CoA Acylome

DL-HMG-CoA belongs to a structurally defined class of reactive acyl-CoA species (4- to 5-carbon backbone dicarboxyacyl-CoAs) capable of non-enzymatic intramolecular catalysis to form cyclic anhydride intermediates that modify protein lysine residues [1]. Quantitative proteomic comparison of the 'acylomes' generated by HMG-CoA versus glutaryl-CoA (another 5-carbon dicarboxyacyl-CoA) revealed proteins uniquely modified by each reactive metabolite, as well as shared targets [1]. HMG-CoA specifically generates 3-hydroxy-3-methylglutaryl(HMG)-lysine modifications, while glutaryl-CoA produces glutaryl-lysine modifications; the tricarboxylic acid cycle was identified as a commonly regulated pathway, with malate dehydrogenase validated as a key target of both modifications [1].

protein acylation quantitative proteomics reactive acyl-CoA

Product Inhibition of HMG-CoA Synthase: Mixed Inhibition Pattern

In the kinetic mechanism of ox liver mitochondrial HMG-CoA synthase (EC 2.3.3.10), DL-HMG-CoA functions as a product inhibitor exhibiting mixed inhibition with respect to acetyl-CoA [1]. Both CoA and DL-HMG-CoA give mixed product inhibition patterns, consistent with a Ping Pong mechanism where both products can form kinetically significant complexes with two distinct enzyme forms (free enzyme and acetyl-enzyme intermediate) [1]. This contrasts with other CoA thioester products such as acetoacetyl-CoA, which exhibits substrate inhibition (Ki = 3.5 µM) competitive with acetyl-CoA, not mixed inhibition [1].

HMG-CoA synthase product inhibition Ping Pong kinetics

Optimal Application Scenarios for DL-HMG-CoA Sodium Salt


HMG-CoA Reductase Inhibitor Screening with Built-In Control

The DL racemate's inclusion of (3R)-HMG-CoA as an intrinsic competitive inhibitor [1] enables researchers to screen statin or non-statin HMG-CoA reductase inhibitors without separately sourcing or titrating the inhibitory enantiomer. This is particularly valuable in high-throughput screening campaigns where the DL substrate provides an internal validation that observed inhibition is competitive with respect to HMG-CoA binding, based on the established principle that Ki values of external competitive inhibitors are equivalent whether determined with enantiopure (3S)-HMG-CoA or the racemic 3RS mixture [1].

HMG-CoA Synthase Ping Pong Kinetic Mechanism Studies

The mixed product inhibition pattern exhibited by DL-HMG-CoA with respect to acetyl-CoA [2] makes this compound indispensable for elucidating the Ping Pong kinetic mechanism of HMG-CoA synthase. Researchers investigating the order of substrate binding and product release, or characterizing mutant synthase variants, require DL-HMG-CoA as the authentic product inhibitor to distinguish between competing mechanistic models that cannot be resolved with acetyl-CoA or CoA alone [2].

Non-Enzymatic Protein Acylation and HMG-Lysine Mapping

For quantitative chemoproteomics studies aimed at discovering and validating novel protein post-translational modifications, DL-HMG-CoA is the specific reagent required to generate the HMG-lysine modification signature on target proteins [3]. Glutaryl-CoA, succinyl-CoA, or other dicarboxyacyl-CoAs produce distinct modification chemistries and target different subsets of the proteome; only HMG-CoA can be used to map the HMG-lysine acylome and its regulation by sirtuin deacylases [3].

HMG-CoA Lyase Catalytic Mechanism and Cation Activation

DL-HMG-CoA serves as the primary reference substrate for characterizing HMG-CoA lyase activity, providing a defined kinetic baseline (maximal cleavage rate = 100% reference; Mg2+ stimulation 2-fold > Mn2+) against which alternative substrates such as HMG[=S]CoA (Vmax = 20% of HMG-CoA; Mn2+ stimulation 7-fold > Mg2+) are quantitatively compared [4]. This application is essential for laboratories studying ketogenesis regulation, inherited HMG-CoA lyase deficiency mutations, or developing lyase-targeted antimicrobial agents [4].

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